Achiral Nature Eliminates Enantiomer-Dependent Pharmacokinetic and Pharmacodynamic Variability vs. Fadrozole (CGS 16949A)
7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine is achiral (defined atom stereocenter count = 0) [1]. In contrast, fadrozole and its R-enantiomer FAD286 possess a chiral center at the 5-position that drives enantiomer-divergent pharmacology: R-fadrozole inhibits CYP11B2 with an IC50 of 6.0 nM and a CYP11B1/CYP11B2 selectivity ratio of 19.8, whereas S-fadrozole is markedly weaker (CYP11B2 IC50 = 171 nM, selectivity ratio = 0.2, i.e., CYP11B1-preferring) [2][3]. This means racemic fadrozole preparations contain a 50% fraction of the undesired enantiomer. The 7-isopropyl compound's achirality eliminates the need for chiral chromatographic separation, enantiomer-specific release testing, and enantiomer stability monitoring — all cost-driving quality control requirements for fadrozole-based programs.
| Evidence Dimension | Chirality and associated quality/regulatory burden |
|---|---|
| Target Compound Data | 0 defined atom stereocenters (achiral); no enantiomer separation required [1] |
| Comparator Or Baseline | Fadrozole/FAD286: 1 chiral center at C-5; R-enantiomer (CYP11B2 IC50 = 6.0 nM, selectivity 19.8) [2] vs. S-enantiomer (CYP11B2 IC50 = 171 nM, selectivity 0.2) [3] |
| Quantified Difference | Elimination of chiral center; avoids ~50% inactive enantiomer content in racemate; removes requirement for chiral HPLC method development and enantiomeric purity specification |
| Conditions | Structural analysis (PubChem computed stereochemistry); in vitro enzyme inhibition (CYP11B2 and CYP11B1 in V79 cells or recombinant enzyme assays) |
Why This Matters
For procurement, the achiral nature simplifies synthetic route design, reduces cost of goods by eliminating asymmetric synthesis or chiral resolution steps, and removes a source of lot-to-lot pharmacological variability that complicates SAR interpretation.
- [1] PubChem Compound Summary. CID 138110191 — 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine. Defined Atom Stereocenter Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/138110191 View Source
- [2] Roumen, L. et al. (2010). J. Med. Chem., 53(4), 1718–1730. R-fadrozole CYP11B2 IC50 = 6.0 nM, selectivity 19.8. https://www.scilit.net/publications/d8fd7eca5f8a11c0b0424360110a293a View Source
- [3] PMC10714424, Table 2. Inhibitory Activity against CYP19A1, CYP11B2, and CYP11B1. (S)-fadrozole CYP11B2 IC50 = 171 nM, CYP11B1 IC50 = 40 nM, CYP11B1/CYP11B2 selectivity ratio = 0.2. https://pmc.ncbi.nlm.nih.gov/articles/PMC10714424/table/tbl2/ View Source
